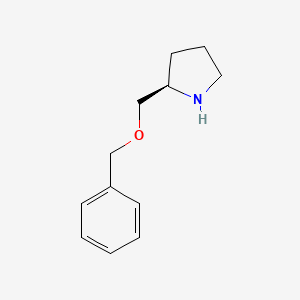![molecular formula C8H14ClN3 B2822729 (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride CAS No. 2418595-86-3](/img/structure/B2822729.png)
(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. Information about the synthesis of a compound can often be found in the scientific literature, particularly in articles describing the first synthesis of the compound or subsequent improvements to the synthetic process .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The reactivity of a compound can be studied by examining its behavior in various chemical reactions . This can provide information about the compound’s functional groups and their reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under various conditions . These properties can often be found in the compound’s Material Safety Data Sheet (MSDS) or similar documents.科学的研究の応用
Chemical Synthesis and Structural Elucidation
Chemical Synthesis Techniques : Studies have demonstrated methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives and elucidating their reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis. These methods allow for the creation of compounds with potential biological activity by manipulating structural features S. Chimichi et al., 1996.
Regioselective Synthesis : Research has shown regioselective synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives, providing pathways to design compounds with specific biological activities Miha Drev et al., 2014.
Biological Applications and Potential
Antimicrobial Studies : Synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains, showing promise for the development of new antimicrobial agents Rakesh Kumar et al., 2014.
Anticancer Activity : Some derivatives have been assessed for their anticancer properties, identifying compounds with potential efficacy against specific cancer cell lines, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment Olexandr Galayev et al., 2015.
Interaction with Biomolecules : Studies on the interaction of pyrazolo[1,5-a]pyrimidine derivatives with plasma proteins such as bovine serum albumin (BSA) provide insights into their pharmacokinetic behaviors and potential for drug development Ling-Ling He et al., 2020.
作用機序
Safety and Hazards
特性
IUPAC Name |
(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6-5-7(2)11-8(10-6)3-4-9-11;/h3-4,6-7,10H,5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITGSFHPFUVRCC-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC=N2)N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N2C(=CC=N2)N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822647.png)
![7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one](/img/structure/B2822649.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2822650.png)
![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)
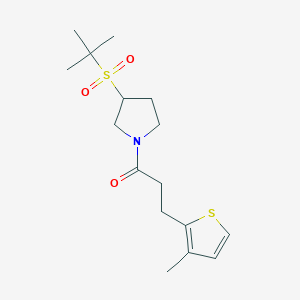
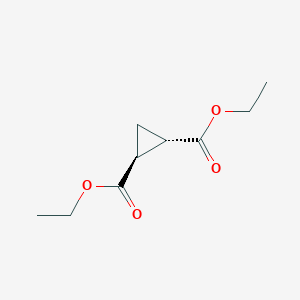
![1,6,7-trimethyl-3-(2-oxopropyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822658.png)
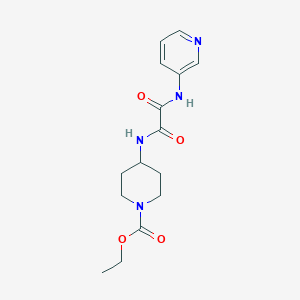
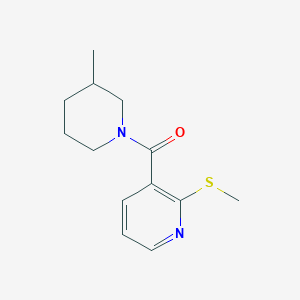
![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)
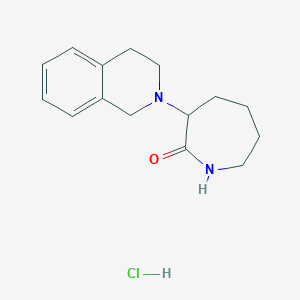
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)
